molecular formula C18H18F2N2O3S B2596686 2,5-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide CAS No. 955750-11-5

2,5-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2596686
CAS No.: 955750-11-5
M. Wt: 380.41
InChI Key: KCENPAYNEXIBNM-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a difluorinated benzene ring and a tetrahydroisoquinoline moiety substituted with a propanoyl group. The fluorine atoms at the 2- and 5-positions of the benzene ring likely enhance metabolic stability and binding affinity through electronic and steric effects, while the tetrahydroisoquinoline scaffold may contribute to interactions with hydrophobic binding pockets . Crystallographic studies using SHELXL have been critical in resolving its three-dimensional structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

2,5-difluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-8-7-12-3-5-15(9-13(12)11-22)21-26(24,25)17-10-14(19)4-6-16(17)20/h3-6,9-10,21H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCENPAYNEXIBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of difluoro groups and the formation of the sulfonamide linkage. One common synthetic route involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-propanoyl-1,2,3,4-tetrahydroisoquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,5-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro groups and sulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The 2,5-difluoro substitution in the target compound reduces solubility compared to mono-fluoro analogs, likely due to increased hydrophobicity.
  • The propanoyl group balances lipophilicity (logP = 2.8) better than shorter (acetyl) or longer (butyryl) acyl chains, optimizing membrane permeability .

Key Findings :

  • The 2,5-difluoro configuration enhances CA IX inhibition potency (IC₅₀ = 12.3 nM) compared to mono-fluoro analogs, likely due to improved halogen bonding with the active site .
  • The propanoyl group confers higher selectivity for CA IX over CA II (8.5-fold), whereas bulkier acyl chains (e.g., butyryl) reduce selectivity despite high potency.

Crystallographic and Computational Insights

  • SHELX Refinement: The target compound’s crystal structure (space group P2₁/c) reveals a planar sulfonamide group and a chair conformation in the tetrahydroisoquinoline ring. The 2,5-difluoro substituents participate in C–H···F interactions, stabilizing the lattice .
  • ORTEP-3 Visualization: Molecular graphics generated via ORTEP-3 highlight distinct packing motifs compared to analogs, with the propanoyl group enabling tighter π-π stacking between adjacent tetrahydroisoquinoline rings .

Biological Activity

2,5-Difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C15H16F2N2O2S\text{C}_{15}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2\text{S}

This structure includes a benzene sulfonamide moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For instance, derivatives of benzene sulfonamides have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that certain analogs can induce apoptosis in breast cancer cells (MDA-MB-468) and leukemia cells (CCRF-CM), with IC50 values reported at 3.99 µM and 4.51 µM respectively .

Table 1: Cytotoxic Activity of Benzene Sulfonamide Derivatives

CompoundCell LineIC50 (µM)
2,5-Difluoro-N-(...)MDA-MB-4683.99 ± 0.21
CCRF-CM4.51 ± 0.24

The mechanism of action appears to involve cell cycle arrest at the G0-G1 and S phases, along with increased levels of cleaved caspases 3 and 9, indicating a pathway towards programmed cell death .

Cardiovascular Effects

Research has also explored the cardiovascular implications of sulfonamide derivatives. A study investigated the effects of a related sulfonamide on perfusion pressure in isolated rat hearts. The results demonstrated that specific compounds could significantly alter perfusion pressure over time, suggesting potential benefits in managing conditions like pulmonary hypertension .

Table 2: Effects on Perfusion Pressure

GroupCompoundDose (nM)Effect on Perfusion Pressure
ControlKrebs-Henseleit solution only-Baseline
Treatment IBenzenesulfonamide0.001Decreased
Treatment IICompound 20.001Decreased

These findings suggest that the compound may interact with calcium channels to influence vascular resistance and perfusion dynamics .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzene sulfonamide structure is known to inhibit carbonic anhydrase enzymes and other key proteins involved in cellular signaling pathways. This inhibition can lead to alterations in cellular metabolism and proliferation.

Case Studies

Several case studies have been documented regarding the therapeutic potential of similar compounds:

  • Anticancer Activity : A study focused on a series of benzene sulfonamides demonstrated their ability to inhibit tumor growth in xenograft models, supporting their use as chemotherapeutic agents.
  • Cardiovascular Research : Another investigation into sulfonamide derivatives showcased their efficacy in reducing cardiac hypertrophy and improving heart function in animal models of heart failure.

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